5-Chlorobenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAMQJCJSQGMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495711 | |
| Record name | 5-Chloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39900-62-4 | |
| Record name | 5-Chloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chlorobenzo D Isoxazole and Its Analogues
Established Synthetic Routes to Benzo[d]isoxazole and Isoxazole (B147169) Scaffolds
The benzo[d]isoxazole (also known as 1,2-benzisoxazole (B1199462) or indoxazene) and isoxazole rings are significant heterocyclic motifs. Their synthesis is a well-explored area of organic chemistry, largely driven by their presence in numerous biologically active compounds. nih.gov Key synthetic approaches include the cyclization of ortho-substituted aryl oximes, [3+2] cycloaddition reactions involving nitrile oxides, and palladium-catalyzed C-H activation/annulation reactions. chim.itresearchgate.net For instance, 1,2-benzisoxazoles can be readily prepared from salicylaldehyde (B1680747) derivatives or via the intramolecular cyclization of 2-haloaryl oximes. chim.itwikipedia.org These foundational methods provide access to a wide array of substituted analogues, allowing for the systematic investigation of their chemical properties.
Cyclization Reactions of Precursors
The construction of the isoxazole or benzo[d]isoxazole ring is most commonly achieved by the cyclization of an acyclic precursor that contains the requisite nitrogen and oxygen atoms in a suitable arrangement for ring closure.
A specific route to a 5-chlorinated benzo[d]isoxazole derivative involves the cyclization of an isatin-based precursor. The synthesis of 5-Chlorobenzo[d]isoxazol-3-ol can be accomplished from N-hydroxy-5-chloroisatin oxime. This transformation represents an intramolecular condensation reaction where the isatin (B1672199) ring is rearranged and cyclized to form the benzo[d]isoxazole core. The process typically involves heating the precursor under specific conditions to facilitate the ring closure and elimination of a small molecule, leading to the desired 3-hydroxy substituted product.
A widely used and versatile method for synthesizing the isoxazole core involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine (B1172632) hydrochloride. acs.org This reaction is a classic example of a cyclocondensation. The process begins with the nucleophilic attack of hydroxylamine on the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate, in a suitable solvent like ethanol. acs.org The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of the chalcone precursor.
Table 1: Synthesis of Isoxazole Derivatives from Chalcones
| Chalcone Precursor | Base/Solvent | Reaction Conditions | Isoxazole Product | Yield (%) |
|---|---|---|---|---|
| Benzal-p-bromoacetophenone | KOH / Ethanol | Reflux | 3-(4-bromophenyl)-5-phenylisoxazole | Not specified |
| p-Bromobenzalacetophenone | KOH / Ethanol | Reflux | 5-(4-bromophenyl)-3-phenylisoxazole | Not specified |
| (E)-1,3-diphenylprop-2-en-1-one | KOH / Ethanol | Reflux, 12h | 3,5-diphenylisoxazole | ~60% |
| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | KOH / Ethanol | Reflux, 12h | 5-(4-methoxyphenyl)-3-phenylisoxazole | ~63% |
Intramolecular cyclization offers a powerful strategy for the synthesis of benzo[d]isoxazoles, often providing high efficiency and control over the final structure. A prominent example is the palladium-catalyzed intramolecular C-O bond formation from 2-haloaryl oximes. This method involves the use of a palladium catalyst, such as Pd(OAc)₂, and a base to facilitate the ring closure, affording excellent yields of the benzo[d]isoxazole product under relatively mild conditions. chim.it
Another significant intramolecular strategy is the [3+2] cycloaddition of in situ generated nitrile oxides with an adjacent alkyne or alkene moiety. This approach, known as intramolecular nitrile oxide cycloaddition (INOC), is highly effective for constructing fused heterocyclic systems containing an isoxazole or isoxazoline (B3343090) ring. The nitrile oxide is typically generated from an aldoxime precursor using a mild oxidant or from a hydroximoyl chloride with a base. researchgate.net This reaction proceeds through a concerted pericyclic mechanism, leading to the regioselective formation of the new ring.
Functional Group Transformations
Once the core benzo[d]isoxazole scaffold is assembled, its functionality can be further elaborated through various chemical transformations. These modifications are crucial for creating diverse libraries of compounds. For example, a 3-(bromomethyl)-1,2-benzisoxazole (B15218) can serve as a versatile intermediate. nih.gov The bromine atom is a good leaving group and can be displaced by various nucleophiles. A multi-step sequence starting from this compound involves reaction with sodium bisulfite, followed by chlorination and subsequent amination to yield a range of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.gov Similarly, other functional groups on the benzisoxazole ring system, such as esters or carboxylic acids, can be converted into amides or other functionalities using standard synthetic protocols, enabling the synthesis of compounds like N-phenylbenzo[d]isoxazole-3-carboxamide. nih.gov
Halogenation Strategies (e.g., Chlorination of Benzo[d]isoxazole Derivatives)
The introduction of halogen atoms, particularly chlorine, onto the benzo[d]isoxazole ring is a key strategy for modifying its properties. Halogenation can occur on either the benzene (B151609) ring portion or at specific positions of the isoxazole moiety, depending on the substrate and the reagents used.
Direct chlorination of the benzene ring of a benzo[d]isoxazole derivative can be achieved using various chlorinating agents. For instance, the introduction of a chlorine atom at the 5-position has been shown to be a synthetically useful modification. nih.gov The reaction conditions for such electrophilic aromatic substitutions must be carefully controlled to achieve the desired regioselectivity. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas in the presence of an acid catalyst. google.commdpi.com For example, the chlorination of benzoxazolone, a related heterocyclic compound, in a mixture of water and dioxane yields the 6-chloro derivative, highlighting a method applicable to similar ring systems. google.com A process using phosphorus oxychloride (POCl₃) or a combination of PCl₃ and chlorine gas can also be employed to achieve chlorination on the heterocyclic or benzene ring of benzoxazoles. google.com
Furthermore, specific positions on the isoxazole ring itself can be halogenated. The synthesis of 4-chloro-5-(chlorosulfonyl)isoxazoles has been accomplished through the chlorination of 5-benzylthioisoxazoles with NCS, followed by an oxidative chlorination step. researchgate.net This demonstrates that the isoxazole ring can undergo halogenation under specific conditions, providing another avenue for derivatization.
Advanced and Innovative Synthetic Approaches for Benzo[d]isoxazoles
Modern organic synthesis has seen a shift towards more efficient, selective, and environmentally benign methods for the construction of heterocyclic systems. The synthesis of benzo[d]isoxazoles has benefited from these advancements, with the development of metal-free synthetic routes, transition-metal-catalyzed reactions, multi-component reactions, and the application of green chemistry principles.
Metal-free synthetic approaches are highly desirable as they circumvent the issues associated with metal catalysts, such as cost, toxicity, and contamination of the final product. bohrium.com A prevalent metal-free method for the synthesis of benzo[d]isoxazoles involves the cyclization of ortho-hydroxyaryl ketimines. This approach offers a divergent and regioselective pathway to either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common intermediate. The formation of the benzisoxazole occurs via N-O bond formation under anhydrous conditions.
Another significant metal-free approach is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and arynes. nih.gov This method provides a direct route to functionalized benzisoxazoles under mild reaction conditions. The nitrile oxides can be generated from aldoximes using reagents like N-chlorosuccinimide (NCS).
Furthermore, a simple and efficient metal-free synthesis of 3,5-disubstituted isoxazoles and isoxazolines from aldoximes has been promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method is notable for its tolerance of unprotected phenolic hydroxyl groups. By employing higher equivalents of N-chlorosuccinimide, chloro-substituted isoxazoles can be obtained through a tandem one-pot 1,3-dipolar cycloaddition followed by regioselective chlorination. nih.gov
Table 1: Examples of Metal-Free Synthetic Methodologies for Benzisoxazole Analogues
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-Hydroxyaryl N-H ketimine | Anhydrous conditions | 3-Substituted benzisoxazole | - | nih.gov |
| Aryne precursor, Chlorooxime | Fluoride anion | Functionalized benzisoxazole | - | nih.gov |
| Aldoxime | DBU, NCS | Chloro-substituted isoxazole | - | nih.gov |
| 4-Chloronitroaniline, pTsCl | Pyridine, DCM | N-(4-Chloro-2-nitrophenyl)-4-methylbenzenesulfonamide | - | rsc.org |
Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. researchgate.net While specific examples for the direct synthesis of 5-Chlorobenzo[d]isoxazole are not extensively documented, the principles of transition-metal-catalyzed synthesis of isoxazoles and other heterocycles are broadly applicable.
Copper-catalyzed reactions, for instance, have been employed for the synthesis of benzoxazole (B165842) derivatives through intramolecular O-arylation. rsc.org This highlights the potential for copper catalysts in facilitating the C-O bond formation necessary for the benzisoxazole ring system. Similarly, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-heteroatom bonds and could be envisioned in strategies to construct substituted benzisoxazoles. mdpi.com
Recent advances have focused on the transition-metal-catalyzed formal annulations for the synthesis of N-heterocycles from alkynes and isoxazoles, demonstrating the versatility of isoxazoles as building blocks. scielo.br
Table 2: Representative Transition-Metal-Catalyzed Reactions in Heterocycle Synthesis
| Catalyst | Reaction Type | Substrates | Product Class | Reference |
|---|---|---|---|---|
| Copper(I) | Cycloaddition | Nitrile oxides, Terminal acetylenes | 3,5-Disubstituted isoxazoles | nih.gov |
| Copper(II) | Cyclization | 2-Aminophenols, β-Diketones | Benzoxazoles | nih.gov |
| Palladium | Cross-coupling | Aryl halides, Amines/Alcohols | N/O-Aryl heterocycles | mdpi.com |
| Rhodium | C-H Activation/Cyclization | - | Sulfur-containing heterocycles | researchgate.net |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net MCRs are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.
For the synthesis of isoxazole derivatives, several MCRs have been developed. A notable example is the three-component reaction between aromatic aldehydes, β-ketoesters, and hydroxylamine hydrochloride to form 4-arylidene-isoxazole-5(4H)-ones. nih.gov This reaction can be catalyzed by an acidic ionic liquid, providing good to excellent yields.
Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for the synthesis of a wide range of heterocyclic compounds. While direct application to this compound is not prominent, the Ugi and Passerini reactions are foundational IMCRs that could be adapted for the synthesis of precursors to substituted benzisoxazoles.
Table 3: Examples of Multi-component Reactions for Isoxazole Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Three-component | Aromatic aldehyde, β-ketoester, Hydroxylamine hydrochloride | Acidic ionic liquid | 4-Arylidene-isoxazole-5(4H)-one | 20-96 | nih.gov |
| Three-component | Malononitrile, Hydroxylamine hydrochloride, Aryl aldehyde | K2CO3/glycerol | 5-Amino-isoxazole-4-carbonitrile | Good | core.ac.uk |
| Ugi-Zhu three-component | Amine, Aldehyde, α-Isocyanoacetamide | - | 5-Aminooxazole | - | beilstein-journals.org |
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.net This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
In the context of benzisoxazole and related heterocycle synthesis, several green approaches have been reported. The use of water as a solvent is a key aspect of green chemistry. For example, the synthesis of benzoxazole derivatives has been achieved in aqueous media using copper sulfate (B86663) as a catalyst.
Ultrasonic irradiation is another green technique that can accelerate reactions, reduce reaction times, and improve yields. The synthesis of isoxazole-based molecules under ultrasonic irradiation aligns with green chemistry principles by enhancing reaction efficiency and reducing energy consumption.
Solvent-free reactions represent an ideal green synthetic method. The synthesis of 2-substituted benzoxazoles from carboxylic acids has been achieved under microwave-assisted, catalyst- and solvent-free conditions. nih.gov
Table 4: Application of Green Chemistry Principles in Heterocycle Synthesis
| Green Principle | Methodology | Example Reaction | Advantages | Reference |
|---|---|---|---|---|
| Safer Solvents | Use of water as a solvent | Copper sulfate catalyzed synthesis of benzoxazoles | Environmentally benign, readily available | |
| Energy Efficiency | Ultrasonic irradiation | Synthesis of isoxazole derivatives | Reduced reaction time, increased yield | |
| Waste Prevention | Solvent-free reaction | Microwave-assisted synthesis of benzoxazoles | No solvent waste, simplified work-up | nih.gov |
| Atom Economy | Multi-component reactions | Synthesis of 4-arylidene-isoxazole-5(4H)-ones | High efficiency, reduced byproducts | nih.gov |
Spectroscopic and Structural Characterization of 5 Chlorobenzo D Isoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Chlorobenzo[d]isoxazole derivatives, providing detailed insight into the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectra of this compound derivatives typically display signals for aromatic protons in the range of 7.0-8.5 ppm. smolecule.com The substitution pattern on the benzisoxazole ring system significantly influences the chemical shifts and coupling constants of these protons. For instance, the chlorine atom at the 5-position exerts both inductive and mesomeric effects, which alter the electron density at adjacent proton positions. smolecule.com The coupling patterns, such as ortho and meta coupling, between the aromatic protons on the benzene (B151609) ring provide valuable information for assigning the specific positions of substituents. smolecule.com In some derivatives, the isoxazole (B147169) proton can be observed as a singlet, with its chemical shift influenced by the nature of the substituents on the fused benzene ring.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbon signals for this compound derivatives typically appear in the 110-170 ppm region. smolecule.com The carbon atom directly bonded to the chlorine substituent (C5) shows a characteristic chemical shift due to the electronegativity of the halogen. smolecule.com The quaternary carbons, including those at the ring fusion and the C3a and C7a positions of the benzisoxazole core, can be distinguished from the protonated carbons. The chemical shifts of the isoxazole ring carbons (C3) are also diagnostic. Computational methods are often used in conjunction with experimental data to aid in the precise assignment of carbon signals. smolecule.com
A representative table of ¹H and ¹³C NMR data for a 6-fluoro-1,2-benzisoxazole derivative is provided below to illustrate typical chemical shift ranges.
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic Protons | 7.01 (d), 7.26 (t), 7.7 (d) | - |
| Piperidine Protons | 2.0–2.2 (m), 2.19 (d), 2.83 (t), 3.24–3.27 (m) | - |
| Aromatic Carbons | - | 119.4, 122.2, 131.0, 132.1 |
| Benzisoxazole Carbons | - | 165.2, 166.2, 168.3 |
| Piperidine Carbons | - | 29.6, 33.1, 33.4, 47.6, 48.1 |
| Data for 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride. semanticscholar.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
For the core this compound structure, key IR absorption bands include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org
Aromatic C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region, reflecting the vibrations of the fused benzene and isoxazole rings. smolecule.comlibretexts.org
C-O stretching: Vibrations of the isoxazole ring contribute to bands in the 1000-1300 cm⁻¹ region. smolecule.com
C-Cl stretching: The presence of the chlorine substituent gives rise to a characteristic absorption in the fingerprint region.
In derivatives of this compound, additional functional groups will exhibit their own characteristic IR absorptions. For example, in 5-Chlorobenzo[d]isoxazol-3-ol, a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl (-OH) group, often showing signs of hydrogen bonding. smolecule.com The presence of a carbonyl group (C=O) in a derivative would result in a strong absorption band typically in the range of 1650-1750 cm⁻¹. cdnsciencepub.compressbooks.pub
The table below summarizes some characteristic IR absorption bands for functional groups commonly found in benzisoxazole derivatives.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol, phenol) | 3200-3600 | Strong, Broad |
| Aromatic C-H | 3000-3100 | Medium to Weak |
| C=O (carbonyl) | 1650-1750 | Strong |
| Aromatic C=C | 1450-1650 | Medium to Weak |
| C-O (isoxazole ring) | 1000-1300 | Medium |
| General IR absorption ranges. libretexts.orglibretexts.orglibretexts.org |
Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS/MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) and Electrospray Ionization (ESI): In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For many benzisoxazole derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺. beilstein-journals.orgscispace.com This allows for the direct determination of the molecular weight.
Fragmentation Patterns: Under harsher ionization conditions or in tandem mass spectrometry (MS/MS) experiments, the molecular ion can fragment in a predictable manner. The fragmentation patterns of this compound derivatives are characteristic of chlorinated aromatic heterocycles. smolecule.com Common fragmentation pathways include the loss of the chlorine atom, carbon monoxide, and various nitrogen oxide species. smolecule.com The presence of the chlorine-37 isotope results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, which is a clear indicator of a chlorinated compound. smolecule.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures containing this compound derivatives. nih.gov LC separates the components of the mixture, which are then individually analyzed by MS/MS, providing both separation and structural information.
A table illustrating common fragments observed in the mass spectrum of a chlorinated benzisoxazole derivative is shown below.
| Fragment | Description | Typical m/z Loss |
| [M-Cl]⁺ | Loss of a chlorine radical | 35 |
| [M-CO]⁺ | Loss of carbon monoxide | 28 |
| [M-NO]⁺ | Loss of nitric oxide | 30 |
| Based on general fragmentation patterns of related compounds. smolecule.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For novel this compound derivatives, this analysis is crucial for confirming the proposed molecular formula. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values for the proposed structure. cdnsciencepub.comscispace.comjctjournal.com A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. cdnsciencepub.comscispace.comjctjournal.com
The table below shows an example of elemental analysis data for a synthesized benzisoxazole derivative.
| Element | Calculated (%) | Found (%) |
| C | 54.02 | 54.09 |
| H | 4.21 | 4.26 |
| N | 6.75 | 6.81 |
| Data for 8-((2,5-Dichlorophenyl)sulfonyl)-4-(4-(6-fluorobenzo[d]iso xazol-3-yl)piperidine-1-carbonyl)-3-methyl-1-oxa-8-azaspiro [4.5]dec-3-en-2-one. scispace.com |
Differential Scanning Calorimetry (DSC) in Compound Characterization
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to characterize the thermal properties of this compound derivatives, such as their melting point and the presence of polymorphic forms. google.comresearchgate.net
The DSC thermogram of a crystalline solid will show a sharp endothermic peak at its melting point. google.com The presence of multiple melting peaks can indicate the existence of different crystalline forms (polymorphs) or the presence of impurities. google.com The thermal stability of a compound can also be assessed by observing the temperature at which decomposition begins, which is often seen as a broad exothermic or endothermic event. google.com For some benzisoxazole derivatives, the rigid planar structure of the ring system and the presence of polar functional groups contribute to their thermal stability. smolecule.com
X-ray Diffraction Studies for Crystal Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound derivatives that can be grown as suitable single crystals, this technique provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. nih.govrsc.orgnih.gov
The crystal structure of a benzoxazole (B165842) derivative, for example, was determined to have a triclinic crystal system with a P-1 space group. nih.gov X-ray diffraction studies can reveal important details about the conformation of the molecule and how molecules pack together in the crystal lattice. These studies can also identify and characterize intermolecular interactions such as hydrogen bonding and π-π stacking, which play a crucial role in determining the physical properties of the solid.
The table below summarizes key crystallographic data that can be obtained from an X-ray diffraction study.
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., triclinic, monoclinic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Bond Lengths | The distances between the centers of bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| General parameters obtained from X-ray crystallography. |
Computational Chemistry and Theoretical Studies on 5 Chlorobenzo D Isoxazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their stability, properties, and reactivity. scispace.comnih.gov For benzisoxazole derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with various basis sets, help in understanding their geometry, electronic properties, and interaction with other molecules. researchgate.netsemanticscholar.org
The introduction of a chlorine atom at the 5-position of the benzo[d]isoxazole scaffold significantly influences its electronic properties and chemical reactivity. smolecule.com This substitution affects the electron density distribution across the aromatic system through a combination of inductive electron withdrawal and mesomeric (resonance) effects. smolecule.com Computational studies on the related 5-Chlorobenzo[d]isoxazol-3-ol show that the chlorine substitution pattern directly impacts the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smolecule.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.net
DFT calculations can predict various reactivity descriptors. scispace.comresearchgate.net For instance, analysis of the molecular electrostatic potential (MESP) map can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attacks. researchgate.net In substituted isoxazoles, the nitrogen atom is often predicted to be the primary basic center. researchgate.net The theoretical prediction of properties such as ionization potential, electron affinity, and dipole moment further characterizes the molecule's reactivity. researchgate.net
Table 1: Predicted Effects of 5-Chloro Substitution on Benzisoxazole Properties via DFT
| Property | Effect of 5-Chloro Substituent | Computational Insight |
|---|---|---|
| Electron Density | Alters distribution via inductive and mesomeric effects. smolecule.com | The electronegative chlorine atom withdraws electron density through the sigma framework (inductive effect) while potentially donating electron density through its lone pairs (mesomeric effect). smolecule.com |
| HOMO/LUMO Energies | Modifies the energy levels of frontier molecular orbitals. smolecule.com | Changes in HOMO-LUMO energies affect the molecule's electronic properties and overall chemical reactivity. smolecule.com |
| Reactivity | Influences the sites for electrophilic and nucleophilic attack. researchgate.net | The HOMO-LUMO energy gap and MESP analysis help predict the most likely sites for chemical reactions. researchgate.netresearchgate.net |
| Basicity | Affects the basicity of the isoxazole (B147169) nitrogen. researchgate.net | Electron density calculations can predict the main basic center within the molecule, which is typically the nitrogen atom in isoxazoles. researchgate.net |
Molecular Docking Studies of 5-Chlorobenzo[d]isoxazole Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov
Derivatives of this compound have been investigated as potential inhibitors for various therapeutic targets, particularly in cancer research. Docking studies help elucidate the binding modes and affinities of these compounds within the active sites of target enzymes.
For example, a study on isoxazole-carboxamide derivatives identified a compound with a chloro-phenyl group (A13) as a potent and selective inhibitor of the COX-2 enzyme. nih.gov Molecular docking revealed that the chlorine atom on the phenyl ring helped push the 5-methyl-isoxazole core into a secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme. nih.gov
In another study, a novel isoxazole derivative substituted with a chlorobenzene (B131634) group (compound OX5) was docked against the topoisomerase II enzyme. pnrjournal.com The results showed significant interaction, with a docking score comparable to the standard drug Adriamycin, suggesting its potential as an anticancer agent. pnrjournal.com Similarly, a di-chloro phenyl substituted isoxazole derivative (compound 1d) showed good binding in the target protein EGFR, indicating potential as an EGFR inhibitor. impactfactor.org These studies highlight how the presence and position of the chlorine atom are crucial for achieving potent and selective biological activity.
Table 2: Summary of Molecular Docking Studies on Chloro-Substituted Isoxazole Derivatives
| Derivative Class/Compound | Biological Target | Key Findings from Docking Study | Reference |
|---|---|---|---|
| Chloro-phenyl-isoxazole-carboxamide (A13) | COX-2 Enzyme | The chlorine atom on the phenyl ring facilitates optimal positioning in the secondary binding pocket of COX-2, leading to high potency and selectivity. | nih.gov |
| Isoxazole with chlorobenzene group (OX5) | Topoisomerase II | Showed a strong binding affinity (-9 kcal/mol), comparable to the standard drug Adriamycin, indicating potential anticancer activity. | pnrjournal.com |
| Di-chloro phenyl substituted isoxazole (1d) | EGFR | Demonstrated good binding within the EGFR active site, suggesting potential as an inhibitor for cancer therapy. | impactfactor.org |
| 4-OH and 4-F substituted isoxazoles | CYP450 Enzymes | Showed strong affinity for multiple CYP450 proteins, suggesting potential as lead compounds for enzyme inhibition. | semanticscholar.org |
Investigation of Reaction Mechanisms through Computational Modeling
Computational modeling is an indispensable tool for investigating complex chemical reaction mechanisms that may be difficult to probe experimentally. Theoretical studies, particularly using DFT, have been employed to understand the transformation of isoxazoles into other heterocyclic systems, such as 2H-1,3-oxazines. beilstein-journals.orgnih.gov One such studied reaction is the ring expansion of isoxazoles upon reaction with diazo compounds. beilstein-journals.org The proposed mechanism involves several steps, including the formation of highly reactive intermediates and transition states. beilstein-journals.orgsemanticscholar.org It has been suggested that this transformation could proceed via an initial attack of a carbene on the isoxazole nitrogen to form an isoxazolium N-ylide, which then undergoes ring opening and subsequent 6π-electrocyclization. beilstein-journals.orgacs.org
A key intermediate proposed in the ring expansion of isoxazoles is the isoxazolium N-ylide. beilstein-journals.orgacs.org However, the detection of these ylides has not been reported experimentally, suggesting they are highly transient species. beilstein-journals.orgsemanticscholar.org Computational studies using DFT at the B3LYP/6-31G(d) level were performed to evaluate the stability of these intermediates. beilstein-journals.orgnih.govsemanticscholar.org
The calculations revealed that stationary points corresponding to isoxazolium N-ylides could only be located for isoxazole derivatives that lack a substituent at the 3-position. beilstein-journals.orgnih.govsemanticscholar.org These intermediates were found to be both thermodynamically and kinetically highly unstable. beilstein-journals.orgsemanticscholar.orggrafiati.com The subsequent ring-opening of the isoxazolium N-ylide to form a (3Z)-1-oxa-5-azahexa-1,3,5-triene proceeds through a transition state with a very low activation barrier, calculated to be between 0.2 and 1.5 kcal/mol. beilstein-journals.org This low barrier is attributed to the weak N–O bond in the isoxazole ring and the pseudopericyclic nature of the reaction. beilstein-journals.org For isoxazoles with a substituent at the 3-position, the attack of a carbene was calculated to lead directly to the open-chain triene without forming a stable ylide intermediate. beilstein-journals.orgsemanticscholar.org
The energetic landscape of a reaction provides a map of the energy changes that occur as reactants are converted into products, including the energies of all intermediates and transition states. For the ring expansion of isoxazoles to 2H-1,3-oxazines, DFT calculations have been used to construct a detailed energy profile. beilstein-journals.orgsemanticscholar.orgresearchgate.net
Formation of an unstable isoxazolium N-ylide intermediate (if no substituent at position 3). beilstein-journals.org
Ring-opening of the ylide via a low-energy transition state to form a (3Z)-1-oxa-5-azahexa-1,3,5-triene. beilstein-journals.org
A 6π-electrocyclization of the triene intermediate to form the final 2H-1,3-oxazine product. beilstein-journals.orgsemanticscholar.org
Calculations show that the cyclization of the (3Z)-1-oxa-5-azahexa-1,3,5-triene intermediate has a low activation barrier of less than 12.5 kcal/mol. semanticscholar.org Furthermore, the final 2H-1,3-oxazine products are generally more thermodynamically stable than their open-chain triene isomers. beilstein-journals.orgnih.gov An exception is noted for 5-alkoxyisoxazoles, where the open-chain form is more stable. nih.gov This detailed energetic analysis, made possible by computational modeling, provides a comprehensive understanding of the reaction pathway and product stability.
Table 3: Calculated Energetics for the Isoxazole Ring Expansion
| Reaction Step | Species Involved | Calculated Relative Free Energy / Activation Barrier (kcal/mol) | Key Finding |
|---|---|---|---|
| Intermediate Stability | Isoxazolium N-ylide | Thermodynamically and kinetically very unstable. beilstein-journals.orgsemanticscholar.org | Only located for isoxazoles without a C3-substituent. beilstein-journals.org |
| Ylide Ring Opening | Transition State | 0.2–1.5 kcal/mol beilstein-journals.org | Very low activation barrier, indicating a rapid transformation. beilstein-journals.org |
| Triene Cyclization | Transition State | <12.5 kcal/mol semanticscholar.org | A feasible 6π-electrocyclization leads to the oxazine (B8389632) product. semanticscholar.org |
| Product Stability | 2H-1,3-Oxazine vs. Open-Chain Triene | Oxazine is generally more stable. nih.gov | The cyclized product is the thermodynamic sink of the reaction for most derivatives. nih.gov |
Reaction Mechanisms and Chemical Transformations of 5 Chlorobenzo D Isoxazole
Nucleophilic Substitution Reactions involving the Chlorine Atom
The chlorine atom attached to the benzene (B151609) ring of 5-Chlorobenzo[d]isoxazole is susceptible to nucleophilic substitution, a common reaction for halogenated aromatic compounds. smolecule.comevitachem.com This allows for the introduction of various functional groups, leading to the synthesis of a diverse array of derivatives.
The chlorine atom at the 5-position can be displaced by a variety of nucleophiles. For instance, reactions with amines or thiols can be employed to introduce new carbon-nitrogen or carbon-sulfur bonds, respectively. These substitution reactions are typically performed under conditions that facilitate nucleophilic aromatic substitution.
Similarly, other halogenated benzo[d]isoxazoles, such as those with bromine, also undergo nucleophilic substitution. smolecule.com The reactivity of the halogen is influenced by its position on the aromatic ring and the nature of the nucleophile.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant | Nucleophile | Product | Reference |
| This compound | Amines | 5-Aminobenzo[d]isoxazole derivatives | |
| This compound | Thiols | 5-Thiobenzo[d]isoxazole derivatives | |
| 5-Bromobenzo[d]isoxazole | Amines/Alcohols | Substituted benzo[d]isoxazole derivatives | smolecule.com |
Reactivity of the Isoxazole (B147169) Moiety
The isoxazole ring system in this compound exhibits its own unique set of reactions, which are crucial for the structural modification and functionalization of the molecule. scilit.com
1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrile Oxides)
The isoxazole ring itself can be synthesized via a 1,3-dipolar cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne or alkene. wikipedia.orgyoutube.comnih.gov The cycloaddition of a nitrile oxide with an alkyne yields an isoxazole ring. youtube.comorganic-chemistry.org
While the pre-formed isoxazole ring in this compound is relatively stable, the principles of 1,3-dipolar cycloaddition are fundamental to the synthesis of the core isoxazole structure itself. scilit.com This synthetic strategy allows for the creation of a wide variety of substituted isoxazoles by varying the starting nitrile oxide and dipolarophile. organic-chemistry.org
Ring-Opening Reactions
The isoxazole ring is susceptible to cleavage under certain conditions, a reaction that can be synthetically useful for accessing other chemical structures. scilit.comthieme-connect.de The weak N-O bond in the isoxazole ring makes it prone to cleavage upon thermolysis, photolysis, or hydrogenolysis. thieme-connect.de For example, some benzisoxazole derivatives undergo ring-opening reactions when refluxed in methanol. This reactivity highlights the isoxazole ring as a latent functional group that can be unmasked to reveal different chemical entities.
Rearrangement Reactions (e.g., Photoisomerization, Domino Transformations)
Isoxazole derivatives can undergo various rearrangement reactions, often promoted by light (photoisomerization) or chemical reagents. scilit.com For instance, photochemical irradiation of certain benzisoxazole derivatives can lead to isomerization, forming benzoxazole (B165842) derivatives.
Another significant rearrangement is the Boulton–Katritzky rearrangement, which has been observed in related isoxazolopyridine systems. beilstein-journals.org This type of rearrangement involves the transformation of the isoxazole ring in the presence of a base. Domino transformations, where a series of reactions occur in a single pot, can also lead to complex molecular architectures starting from isoxazole precursors. scilit.com
Reactions with Diazo Compounds and Carbenoids
The reaction of isoxazoles with diazo compounds, often catalyzed by rhodium, has been a subject of study. researchgate.net These reactions can lead to the formation of 2H-1,3-oxazines through a proposed mechanism involving the formation of an isoxazolium N-ylide intermediate. researchgate.netresearchgate.netbeilstein-journals.org This intermediate can then undergo ring opening and subsequent 6π-electrocyclization to yield the oxazine (B8389632) product. researchgate.netbeilstein-journals.org Theoretical studies suggest that the formation of these oxazines proceeds via (3Z)-1-oxa-5-azahexa-1,3,5-trienes. beilstein-journals.org This reaction provides a pathway for expanding the five-membered isoxazole ring into a six-membered oxazine ring.
Electrophilic Aromatic Substitution on the Benzo[d]isoxazole Ring
The benzene portion of the benzo[d]isoxazole ring system can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the chlorine atom is a deactivating but ortho-, para-directing group. However, the isoxazole ring itself also influences the regioselectivity of the substitution.
For related benzo[d]isoxazole derivatives, electrophilic substitution reactions such as halogenation can occur. scilit.com The presence of electron-withdrawing groups can direct incoming electrophiles to specific positions. For example, in some cases, further substitution is directed to the para position relative to the chlorine atom, though steric hindrance can play a role. vulcanchem.com The use of Lewis acids can enhance regiocontrol in these reactions.
Directed Lithiation and Subsequent Derivatization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgbaranlab.org This reaction typically involves a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgmt.com The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. baranlab.org
In the context of the benzo[d]isoxazole ring system, the heteroatoms of the isoxazole moiety can act as a DMG. However, reports on the direct metalation of the benzisoxazole nucleus are scarce. One notable study describes the directed metalation of 3-aryl-6-methoxy-1,2-benzisoxazole with butyllithium, which selectively occurs at the 7-position, ortho to the methoxy (B1213986) group. This has been cited as a rare example of direct metalation on the benzene portion of the 1,2-benzisoxazole (B1199462) core. thieme-connect.de
For this compound, the chlorine atom at the 5-position is an electron-withdrawing group and is not considered a strong DMG. Therefore, direct lithiation on the benzene ring is expected to be challenging. Instead, lithiation is more likely to occur on the isoxazole ring itself, provided there are acidic protons available. For isoxazoles that are unsubstituted at the 4-position, lithiation with reagents like n-butyllithium typically occurs at this site. thieme-connect.de Subsequent quenching of the 4-lithio intermediate with an electrophile, such as carbon dioxide or an alkyl halide, would yield the corresponding 4-substituted derivative. thieme-connect.de
| Reagent System | Potential Site of Lithiation | Subsequent Electrophile (E+) | Potential Product |
| n-Butyllithium | C4-position | Carbon Dioxide (CO2) | This compound-4-carboxylic acid |
| n-Butyllithium | C4-position | Alkyl Halide (R-X) | 4-Alkyl-5-chlorobenzo[d]isoxazole |
| n-Butyllithium | C4-position | N,N-Dimethylformamide (DMF) | 5-Chloro-4-formylbenzo[d]isoxazole mdpi.com |
It is important to note that the conditions for such reactions, including temperature and solvent, would need to be carefully controlled to favor the desired lithiation and avoid potential side reactions like ring-opening, which can occur in the presence of strong bases. thieme-connect.de
Oxidation and Reduction Reactions
The isoxazole ring in this compound can undergo both oxidation and reduction, potentially leading to a variety of products depending on the reagents and reaction conditions employed.
Oxidation Reactions
Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are capable of oxidizing a wide range of organic molecules. libretexts.org For aromatic compounds with alkyl side chains, KMnO4 typically oxidizes the side chain to a carboxylic acid. masterorganicchemistry.com In the case of the benzo[d]isoxazole ring system, the reaction outcome is less predictable without specific experimental data. However, it is plausible that under harsh oxidative conditions, the isoxazole ring could be cleaved. The specific products of such a reaction with this compound are not well-documented in the literature. Generally, the oxidation of aldehydes with KMnO4 yields carboxylic acids. acenet.edu
Reduction Reactions
The reduction of the isoxazole ring is a more commonly explored transformation and can proceed via several pathways, often resulting in the cleavage of the N-O bond. rsc.org
Catalytic Hydrogenation: This method is a standard procedure for the reduction of various functional groups. organicchemistrydata.orglibretexts.org For isoxazole derivatives, catalytic hydrogenation can lead to the reductive opening of the isoxazole ring. Depending on the catalyst and conditions, this can yield various products, including aminoketones or aminoalcohols. For instance, the reduction of an isoxazole with iron powder in the presence of acid has been used to synthesize 2-amino-5-chlorobenzophenone. wikipedia.org
Hydride Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective in reducing a variety of functional groups, including esters, amides, and nitriles. masterorganicchemistry.comnumberanalytics.comharvard.edu When applied to the isoxazole ring system, LiAlH4 can induce reductive cleavage of the N-O bond. masterorganicchemistry.com The reduction of 6-chlorobenzo[d]isoxazole-3-carbonitrile (B3053216) with LiAlH4, for example, reduces the nitrile group to an amine. A potential outcome of the reduction of the this compound ring itself with a strong hydride source could be the formation of 2-amino-5-chlorophenyl derivatives. For example, reduction could lead to the formation of 2-amino-5-chlorobenzyl alcohol or related compounds.
The table below summarizes potential reduction products of this compound based on the reactivity of related compounds.
| Reagent/Method | Potential Reaction | Potential Product(s) |
| Fe / Acid | Reductive ring opening | 2-Amino-5-chlorobenzophenone wikipedia.org |
| Catalytic Hydrogenation (e.g., H2/Pd/C) | Reductive ring opening | 2-Amino-5-chlorophenyl derivatives (e.g., amino alcohol) |
| Lithium Aluminum Hydride (LiAlH4) | Reductive ring opening | 2-Amino-5-chlorophenyl derivatives (e.g., amino alcohol) |
The specific nature of the products formed from the oxidation and reduction of this compound would be highly dependent on the precise reaction conditions, including the choice of reagent, solvent, and temperature.
Preclinical Investigation of Biological Activities and Mechanisms of 5 Chlorobenzo D Isoxazole Derivatives
Enzyme Inhibition Studies
The therapeutic potential of a compound is often rooted in its ability to modulate the activity of specific enzymes. Derivatives of 5-Chlorobenzo[d]isoxazole have been investigated for their inhibitory effects against several key enzymes, with the most significant findings centered on D-amino acid oxidase.
D-amino Acid Oxidase (DAAO) Inhibition
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. A key substrate for this enzyme is D-serine, which is a crucial co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a receptor vital for glutamatergic neurotransmission. By inhibiting DAAO, the levels of D-serine in the brain can be increased, which is a therapeutic strategy explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia. researchgate.net
A series of benzo[d]isoxazol-3-ol (B1209928) derivatives were synthesized and assessed as DAAO inhibitors. Among these, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) was identified as a potent inhibitor of DAAO, demonstrating an IC₅₀ value in the submicromolar range. researchgate.net Preclinical studies have shown that the administration of CBIO can enhance the levels of D-serine in the plasma and brain of rats when given in conjunction with D-serine. This inhibition of DAAO by CBIO is seen as a promising mechanism for modulating NMDA receptor function. researchgate.net
Table 1: D-amino Acid Oxidase (DAAO) Inhibition by a this compound Derivative
| Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|
Cyclooxygenase (COX) Enzyme Inhibition (COX-1/COX-2)
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. While the broader class of isoxazole (B147169) derivatives has been extensively explored for anti-inflammatory properties through the inhibition of COX-1 and COX-2, specific preclinical studies investigating the COX inhibitory activity of this compound derivatives were not identified in the reviewed scientific literature. The isoxazole nucleus is a common scaffold in a variety of compounds developed as COX inhibitors. nih.gov
Dihydropteroate (B1496061) Synthetase Inhibition
Dihydropteroate synthetase (DHPS) is a critical enzyme in the folate biosynthesis pathway of prokaryotes, making it a key target for antimicrobial agents. Certain isoxazole-containing compounds, such as the sulfonamide antibiotic sulfisoxazole, are known to function by inhibiting this enzyme. However, literature specifically detailing the investigation of this compound derivatives as inhibitors of dihydropteroate synthetase was not found.
Peroxiredoxin 1 (PRDX1) Inhibition
Peroxiredoxins (PRDXs) are a family of antioxidant enzymes that play a crucial role in cellular defense against oxidative stress. Peroxiredoxin 1 (PRDX1) has emerged as a target in some diseases, including cancer. While some complex isoxazole-containing molecules have been identified as PRDX1 inhibitors, there is no specific information in the reviewed literature on the evaluation of this compound derivatives for PRDX1 inhibitory activity.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a strategy for developing depigmentation agents used in cosmetics and for treating hyperpigmentation disorders. Although various isoxazole derivatives have been synthesized and tested for their ability to inhibit tyrosinase, no preclinical studies specifically focused on the tyrosinase inhibitory effects of this compound derivatives were identified.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a primary enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic approach for managing the symptoms of Alzheimer's disease. The isoxazole scaffold has been utilized in the design of various AChE inhibitors. nih.gov However, specific research on this compound derivatives as acetylcholinesterase inhibitors was not found in the reviewed literature.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 5-chloro-benzo[d]isoxazol-3-ol | CBIO |
| D-serine |
Modulation of Specific Biological Pathways
Derivatives of this compound have been identified as significant modulators of pathways involved in neurotransmission and pain management. A key compound, 5-Chlorobenzo[d]isoxazol-3-ol, functions as an inhibitor of D-amino acid oxidase (DAAO), an enzyme critical to the metabolism of D-amino acids which are implicated in neurotransmission. smolecule.com The inhibition of DAAO by benzo[d]isoxazol-3-ol derivatives is crucial for modulating the levels of D-serine in the brain, a co-agonist at N-methyl-D-aspartate (NMDA) receptors. google.com This regulatory activity highlights the potential of these compounds in treating neurological disorders by enhancing NMDA receptor function.
Studies have shown that these compounds can influence analgesic tolerance and pain responses. smolecule.com Specifically, the blockade of metabotropic glutamate (B1630785) receptor 1 (mGluR1), a key receptor in excitatory neurotransmission, has been explored as a therapeutic strategy for chronic pain. elsevierpure.com Research into aryl isoxazole derivatives as mGluR1 antagonists has demonstrated reduced pain responses in animal models, positioning mGluR1 as a promising target for treating neuropathic pain. elsevierpure.com The development of orally active mGluR1 antagonists with an aryl isoxazole scaffold provides a foundation for further investigation into their potential for managing neuropathic pain. elsevierpure.com
Benzo[d]isoxazole derivatives have emerged as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription. nih.govnih.gov HIF-1 is a key transcription factor that allows cells to adapt to hypoxic (low oxygen) environments, a condition often found in tumors. nih.govmdpi.complos.org It is a heterodimer composed of an alpha and a beta subunit. nih.govnih.govplos.org Under normal oxygen levels, the alpha subunit (HIF-1α) is rapidly degraded, but in hypoxic conditions, it becomes stable. nih.govplos.org This stabilized HIF-1 complex then activates the transcription of downstream genes, such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO), which promote tumor progression and angiogenesis. nih.gov
In a study designed to identify new HIF-1α inhibitors, 26 benzo[d]isoxazole derivatives were synthesized and evaluated. nih.gov Using a dual-luciferase gene reporter assay in HEK293T cells, several of these analogues were found to be highly effective HIF-1α transcription inhibitors. nih.gov Two compounds, designated as analogues 15 (with a dimethylamino group) and 31 (with an acetyl group), were particularly potent, both exhibiting an IC₅₀ value of 24 nM. nih.govnih.gov Further investigation showed that treatment of HEK293T cells with these two compounds led to a concentration-dependent decrease in the mRNA expression of HIF-1α target genes, including VEGF and PDK1. nih.gov The lead compound, 15 , also demonstrated high selectivity in off-target evaluations. nih.gov
The biological activity of isoxazole derivatives is also linked to their ability to modulate cellular levels of reactive oxygen species (ROS) and exert antioxidant effects. nih.govresearchgate.net ROS are naturally formed by-products of normal cellular activity and are involved in cell signaling; however, elevated levels can cause oxidative stress, leading to cellular damage. nih.govnih.govmdpi.com Cells maintain a balance through antioxidant defense systems. nih.govmdpi.com
Certain isoxazole derivatives have demonstrated the ability to induce ROS generation, leading to cytotoxic effects in cancer cells. For instance, a novel oxazol-5-one derivative, compound 5t , was found to target the antioxidant enzyme peroxiredoxin 1 (PRDX1). researchgate.net By inhibiting PRDX1's enzymatic activity, compound 5t increased ROS levels, which in turn led to ROS-dependent DNA damage, mitochondrial dysfunction, and apoptosis in liver cancer cells. researchgate.net In vivo studies confirmed that this compound inhibited tumor growth by increasing oxidative stress. researchgate.net
Conversely, other isoxazole derivatives exhibit antioxidant properties by scavenging free radicals. nih.gov In an in vitro study, isoxazole derivatives were screened for their antioxidant potential using the DPPH assay. nih.gov The results showed that the compounds' ability to scavenge free radicals was significantly influenced by the electronic properties of substituents on the phenyl ring attached to the isoxazole core. nih.gov One compound in particular, C3 , showed significant, dose-dependent antioxidant activity, with other derivatives like C5 and C6 also displaying excellent free radical scavenging effects. nih.gov
Preclinical Efficacy Studies in in vitro and in vivo Models (Non-Human)
Derivatives of this compound belong to the broader isoxazole class of compounds, which have been extensively studied for their antimicrobial properties against a wide range of pathogenic bacteria and fungi. scholarsresearchlibrary.comderpharmachemica.comresearchgate.netd-nb.info The antimicrobial potential of isoxazoles stems from their ability to bind with various biological systems in microorganisms. researchgate.net
Numerous preclinical studies have demonstrated the efficacy of these derivatives. For example, a series of newly synthesized isoxazole derivatives were screened for their activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger). scholarsresearchlibrary.com The study identified compounds TPI-2 , TPI-5 , and TPI-14 as the most active antibacterial and antifungal agents. scholarsresearchlibrary.com Another study synthesized novel 5-amino-isoxazole-4-carbonitriles and found that derivatives 4a , 4b , and 4d exhibited broad-spectrum antimicrobial activities, effectively inhibiting the growth of various bacterial and fungal pathogens. d-nb.info
The substitution pattern on the isoxazole ring plays a critical role in determining the compound's biological activity. d-nb.info For instance, in one study, 2-methoxy-5-chlorobenzo[d]oxazole (42 ) and 2-ethoxybenzo[d]oxazole (43 ) showed excellent antibacterial activity, while 2-ethoxy-5-chlorobenzo[d]oxazole (44 ) and 2-methoxybenzo[d]oxazole (45 ) had notable antifungal activity. d-nb.info
Table 1: Selected Isoxazole Derivatives and their Antimicrobial Activity
| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference |
|---|---|---|---|
| TPI-2, TPI-5, TPI-14 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Most active antibacterial and antifungal agents in the series. | scholarsresearchlibrary.com |
| 4a, 4b, 4d | Pathogenic bacteria and fungi | Broad-spectrum antimicrobial activity. | d-nb.info |
| 2-methoxy-5-chlorobenzo[d]oxazole (42) | Bacteria | Excellent antibacterial activity. | d-nb.info |
| 2-ethoxybenzo[d]oxazole (43) | Bacteria | Excellent antibacterial activity. | d-nb.info |
| 2-ethoxy-5-chlorobenzo[d]oxazole (44) | Fungi | Excellent antifungal activity. | d-nb.info |
| 2-methoxybenzo[d]oxazole (45) | Fungi | Excellent antifungal activity. | d-nb.info |
Isoxazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. researchgate.netnih.govrsc.orgfrontiersin.orgmdpi.com These compounds can modulate immune responses and inhibit key inflammatory mediators. nih.govmdpi.com
The anti-inflammatory effects of two new isoxazoline-acylhydrazone derivatives, R-99 and R-123 , were investigated using a carrageenan-induced air pouch model in mice. researchgate.netrsc.org Treatment with these compounds reduced the migration of leukocytes and lowered the levels of pro-inflammatory cytokines TNF-α and IL-1β. researchgate.netrsc.org The mechanism of action was further explored in paw edema and vascular permeability models, where the compounds inhibited vasoactive amines. researchgate.netrsc.org Molecular docking studies also suggested that R-99 and R-123 may act as inhibitors of the histamine (B1213489) H1 receptor. researchgate.netrsc.org
Other studies have shown that isoxazole derivatives can be potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. frontiersin.org A series of ten novel isoxazole derivatives were evaluated for their in vitro inhibition of COX-1 and COX-2. frontiersin.org The results indicated that compounds C6 , C5 , and C3 were the most potent and selective COX-2 inhibitors among the tested series, with IC₅₀ values comparable to standard drugs. frontiersin.org Another study highlighted an indolyl–isoxazolidine derivative, 9a , which significantly inhibited LPS-induced production of TNF-α and IL-6 and showed anti-inflammatory effects comparable to indomethacin (B1671933) in a carrageenan test. nih.gov
Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives in Preclinical Models
| Compound/Derivative | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| R-99, R-123 | Carrageenan-induced air pouch (mice) | Reduced leukocyte migration; Decreased TNF-α and IL-1β levels. | researchgate.netrsc.org |
| C3, C5, C6 | In vitro COX-1/COX-2 enzyme assay | Potent and selective COX-2 inhibition. | frontiersin.org |
| 9a (indolyl–isoxazolidine) | Carrageenan test (mice) | Anti-inflammatory effect comparable to indomethacin; Inhibited LPS-induced TNF-α and IL-6. | nih.gov |
| 10f (isoxazolo[4,5-d]pyrimidine) | Delayed type hypersensitivity (mice) | Universal inhibitor of the immune response, showing suppressive activity. | nih.gov |
Anticancer Activity in Cellular and Animal Models
Derivatives of this compound have demonstrated notable anticancer activities in a variety of preclinical models. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.
One area of investigation has focused on their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, certain isoxazole derivatives have been reported to trigger apoptosis and inhibit the proliferation of breast cancer cell lines, such as MCF-7. nih.govnih.gov Studies have shown that these compounds can arrest the cell cycle at different phases, for example, the G2/M phase, thereby preventing cancer cell division. nih.gov The pro-apoptotic activity of some isoxazole derivatives is linked to the increased expression of caspases, which are key enzymes in the apoptotic pathway. nih.gov
The anticancer effects of these derivatives are not limited to breast cancer. Research has indicated their cytotoxic activity against liver cancer (HepG2, Hep3B), colon cancer (COLO 205, HCT-116), and cervical cancer (HeLa) cell lines. nih.govresearchgate.net For example, novel isoxazole-functionalized quinazolinone derivatives have shown promising activity against HeLa, COLO 205, HepG2, and MCF7 cell lines. researchgate.net Specifically, compounds with methoxy (B1213986) and trifluoromethyl substitutions demonstrated significant anticancer effects. researchgate.net
Furthermore, some 3,5-diaryl isoxazole derivatives have exhibited potential as anticancer agents by targeting prostate cancer cells (PC3). nih.gov The mechanism of action for some of these compounds involves the inhibition of crucial cellular pathways. For example, some derivatives have been found to inhibit the cell survival pathway by affecting Akt hyperphosphorylation and to arrest the cell cycle through the activation of the p53 protein. nih.gov
In addition to cellular models, the anticancer potential of isoxazole derivatives has been explored in animal models. While specific studies on this compound derivatives in animal cancer models are less detailed in the provided context, the broad investigation into isoxazoles suggests their potential for in vivo efficacy. nih.gov The diverse mechanisms of action observed in cellular studies, including apoptosis induction and cell cycle arrest, provide a strong rationale for their further investigation in animal models of various cancers. nih.govnih.gov
Table 1: Anticancer Activity of this compound Derivatives in Cellular Models
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Isoxazole-piperazine derivatives | Human liver cancer (Huh7, Mahlavu), Breast cancer (MCF-7) | Strong cytotoxicity | nih.gov |
| Isoxazole carboxamide derivatives | Breast cancer (MCF-7), Liver cancer (Hep3B), Cervical cancer (HeLa) | Cytotoxic activity, G2/M phase delay | nih.gov |
| 4,5,6,7-tetrahydro-isoxazole-[4,5-c]-pyridine derivatives | Leukemic cell line (K562) | Significant antiproliferative and pro-apoptotic effects | nih.gov |
| 3,5-diarylisoxazole derivatives | Prostate cancer (PC3) | Antitumor activity | nih.gov |
| Isoxazole-based chalcones and dihydropyrazole derivatives | Prostate cancer (DU-145) | Excellent antitumor activity | nih.gov |
| Forskolin derivatives C1-isoxazole | Breast cancer (MCF-7, BT-474) | Active against p53-positive MCF-7 cells | nih.gov |
| Novel isoxazole functionalized quinazolinone derivatives | HeLa, COLO 205, HepG2, MCF7 | Promising anticancer activity | researchgate.net |
Anticonvulsant Properties in Preclinical Models
A series of novel benzo[d]isoxazole derivatives have been designed and synthesized, demonstrating significant potential as anticonvulsant agents. nih.gov Preclinical studies, primarily utilizing the maximal electroshock (MES)-induced seizure model in mice, have identified promising candidates within this class of compounds. nih.gov
One of the most potent compounds identified, Z-6b, exhibited high protection against MES-induced seizures. nih.gov A key aspect of its mechanism of action appears to be the selective blocking of the voltage-gated sodium channel NaV1.1. nih.gov Patch-clamp experiments revealed that Z-6b significantly inhibited NaV1.1 channels while showing minimal to no inhibition of other sodium channel subtypes such as NaV1.2, NaV1.3, and NaV1.6. nih.gov This selectivity is a crucial finding, as it suggests a more targeted therapeutic approach with potentially fewer side effects. nih.gov
The broad anticonvulsant properties of some derivatives have been demonstrated in various animal seizure models, including the pentylenetetrazole-induced seizure (scPTZ) model and the psychomotor 6 Hz seizure model. mdpi.com These models represent different types of epileptic seizures, indicating a wide spectrum of potential clinical applications. mdpi.com Some derivatives have also shown efficacy in models of drug-resistant epilepsy, which is a significant area of unmet medical need. mdpi.com
The isoxazole scaffold itself is recognized for its association with a wide range of biological activities, including anticonvulsant effects. researchgate.net This inherent property of the isoxazole ring system likely contributes to the observed anticonvulsant activity of its derivatives. researchgate.net
Table 2: Anticonvulsant Activity of Benzo[d]isoxazole Derivatives in Preclinical Models
| Compound | Animal Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Z-6b | MES-induced seizures (mice) | High protection against seizures | Selective blocker of voltage-gated sodium channel NaV1.1 | nih.gov |
| General Benzo[d]isoxazole Derivatives | MES, scPTZ, 6 Hz seizure models (mice) | Broad-spectrum anticonvulsant properties | Not fully elucidated for all derivatives | mdpi.com |
Immunoregulatory Properties (e.g., Immunosuppressive, Immunostimulatory)
Derivatives of isoxazole have been shown to possess a range of immunoregulatory properties, including both immunosuppressive and immunostimulatory effects, in various preclinical models. nih.govnih.gov These activities are highly dependent on the specific chemical structure of the derivative, including the nature and position of substituents on the isoxazole ring. nih.gov
Immunosuppressive Activities:
Several isoxazole derivatives have demonstrated immunosuppressive effects. For instance, dichloro- and trimethoxy-derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides have been identified as inhibitors of the humoral immune response. mdpi.com Similarly, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides have exhibited anti-proliferative and anti-inflammatory properties in both mouse and human models without showing significant toxicity. mdpi.com
A new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide was found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). mdpi.com One particular compound from this series, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was selected for further investigation due to its strong antiproliferative activity and lack of toxicity. mdpi.com This compound was also shown to inhibit the production of tumor necrosis factor (TNF-α) in human whole blood cell cultures stimulated with lipopolysaccharide (LPS). mdpi.com Mechanistic studies using Jurkat cells suggested that the immunosuppressive action of MM3 may be attributed to a proapoptotic effect, as evidenced by increased expression of caspases, Fas, and NF-κB1. mdpi.com
Another class of isoxazole derivatives, 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylates, also displayed immunosuppressive properties. icm.edu.pl A representative compound, PUB1, inhibited mitogen-induced PBMC proliferation and TNF-α production. icm.edu.pl Its mechanism of action is thought to involve the induction of Fas and an increase in caspase 8 expression, suggesting an apoptotic pathway is involved in its immunosuppressive effects. icm.edu.pl
Immunostimulatory and Modulatory Activities:
In contrast to the immunosuppressive effects, some isoxazole derivatives have shown immunostimulatory or modulatory properties. nih.gov For example, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been observed to have modulatory effects on T-cell subsets and B-cell levels in lymphoid organs, as well as enhancing antibody production in mice. nih.gov This suggests their potential use in treating autoimmune diseases, infections, or as adjuvants to enhance vaccine efficacy. nih.gov
The immunoregulatory actions of phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid were found to be differential, with stimulatory or inhibitory effects depending on the substituents in the phenyl ring. nih.gov
Table 3: Immunoregulatory Properties of Isoxazole Derivatives
| Compound Class | Model | Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| Dichloro- and trimethoxy-derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides | In vivo | Immunosuppressive (inhibits humoral immune response) | Not specified | mdpi.com |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides | Mouse and human models | Immunosuppressive (anti-proliferative, anti-inflammatory) | Not specified | mdpi.com |
| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human PBMCs, Jurkat cells | Immunosuppressive (inhibits proliferation and TNF-α production) | Pro-apoptotic (increased caspases, Fas, NF-κB1) | mdpi.com |
| 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1) | Human PBMCs | Immunosuppressive (inhibits proliferation and TNF-α production) | Pro-apoptotic (induction of Fas, increased caspase 8) | icm.edu.pl |
| Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Mouse models | Immunomodulatory (modulates T-cell and B-cell levels, enhances antibody production) | Not specified | nih.gov |
Antiviral Activity
Derivatives of this compound and the broader isoxazole class have been investigated for their potential antiviral activities against a range of viruses. researchgate.netnih.gov
A study focused on 5-chlorobenzotriazole (B1630289) derivatives, which share a chlorinated benzene (B151609) ring structure with this compound, revealed antiviral activity against several RNA viruses. researchgate.net One compound, N-[4-(5-Chloro-2H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, was identified as a potent inhibitor of bovine viral diarrhea virus (BVDV), a surrogate for hepatitis C virus. researchgate.net
Furthermore, the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines has yielded compounds with activity against both DNA and RNA viruses. nih.gov These nucleoside analogs demonstrated inhibitory effects against herpes simplex viruses 1 and 2 (HSV-1 and HSV-2), as well as several RNA viruses, including Coxsackie B3, vesicular stomatitis virus (VSV), and Encephalomyocarditis virus (EMCV). nih.gov
The isoxazole scaffold is recognized for its potential in developing antiviral agents. researchgate.net For instance, a matrine (B1676216) hybrid isoxazole derivative has shown significant antiviral activity, reportedly better than the established antiviral drug ribavirin. symc.edu.cn
While direct studies on the antiviral activity of this compound itself are not detailed in the provided information, the activity of structurally related compounds, such as those with a 5-chloro substitution and the general antiviral potential of the isoxazole ring, suggests that this is a promising area for further research. researchgate.netnih.gov
Table 4: Antiviral Activity of Isoxazole and Related Derivatives
| Compound Class | Virus(es) | Key Findings | Reference |
|---|---|---|---|
| 5-Chlorobenzotriazole derivatives | Bovine Viral Diarrhea Virus (BVDV) | Potent inhibition | researchgate.net |
| 5-Isoxazol-5-yl-2′-deoxyuridines | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2), Coxsackie B3, Vesicular Stomatitis Virus (VSV), Encephalomyocarditis Virus (EMCV) | Moderate antiviral activities | nih.gov |
| Matrine hybrid isoxazole derivative | Not specified | Significantly better antiviral activity than ribavirin | symc.edu.cn |
Antitubercular Activity
The isoxazole scaffold has emerged as a significant pharmacophore in the development of new antitubercular agents. researchgate.netresearchgate.net Several derivatives of isoxazole have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including drug-resistant strains. researchgate.netnih.gov
One study identified a lead compound, (E)-1-(4-((5-chlorobenzo[d]oxazol-2-yl)amino)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, which demonstrated bactericidal activity against Mtb bacilli. researchgate.net This compound exhibited desirable characteristics for a promising antitubercular agent, including good microsomal stability. researchgate.net
Another approach involved the synthesis of chalcone-5-phenyl-3-isoxazolecarboxylic acid methyl ester hybrid compounds. researchgate.net Many of these hybrids showed good to excellent activity against M. tuberculosis H37Rv. researchgate.net
Furthermore, research into isoxazole derivatives targeting specific enzymes in M. tuberculosis has shown promise. nih.gov For example, the compound 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1) was identified as an inhibitor of FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis in mycobacteria. nih.gov M1 was shown to curtail the survival of M. tuberculosis in infected macrophages and reduce the bacterial burden in a mouse model of chronic infection. nih.gov
The antitubercular activity of isoxazole derivatives is often influenced by the nature of the substituents on the isoxazole ring. ut.ac.ir For instance, certain isoxazole derivatives prepared by condensing chalcones with hydroxylamine (B1172632) hydrochloride have shown activity against Mycobacterium tuberculosis H37Rv. ut.ac.ir
Table 5: Antitubercular Activity of Isoxazole Derivatives
| Compound Class/Name | Target/Strain | Key Findings | Reference |
|---|---|---|---|
| (E)-1-(4-((5-chlorobenzo[d]oxazol-2-yl)amino)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | M. tuberculosis bacilli | Bactericidal activity, good microsomal stability | researchgate.net |
| Chalcone-5-phenyl-3-isoxazolecarboxylic acid methyl ester hybrids | M. tuberculosis H37Rv | Good to excellent activity | researchgate.net |
| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | M. tuberculosis (FadD32 inhibitor) | Inhibits bacterial survival in macrophages, reduces bacterial burden in mice | nih.gov |
| Isoxazole derivatives from chalcones | M. tuberculosis H37Rv | Antitubercular activity | ut.ac.ir |
Applications of 5 Chlorobenzo D Isoxazole and Its Derivatives in Materials Science
Utilization in Functional Materials Development
The inherent chemical properties of the 5-Chlorobenzo[d]isoxazole core and its derivatives make them valuable intermediates in the synthesis of new functional materials. The aromatic nature and the presence of reactive sites on the heterocyclic ring system allow for their incorporation into larger, more complex molecular architectures, including polymers and organic semiconductors. smolecule.com
Derivatives of benzo[d]isoxazole are explored for their potential in creating materials with unique characteristics. For instance, compounds like 5-Chloro-6-methyl-benzo[d]isoxazol-3-ol are investigated as intermediates for producing polymers and other advanced materials. The structural versatility of the isoxazole (B147169) ring system is a key factor in its utility. This allows for the design of molecules with specific electronic or optical properties. For example, derivatives such as Methyl 5-bromobenzo[d]isoxazole-3-carboxylate are considered for the development of novel polymers.
Furthermore, the field of organic electronics has identified isoxazole derivatives as promising candidates for organic semiconductors. These materials are foundational to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to modify the benzo[d]isoxazole structure allows for the fine-tuning of electronic properties, which is essential for the performance of these devices.
Photochromic Properties and Applications
Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. Isoxazole derivatives have been successfully integrated into materials exhibiting these properties. A notable application involves incorporating an isoxazole-based chromophore, specifically 2,2′-({4-[(E)-(5-methylisoxazol-3-yl)diazenyl]phenyl}-imino)diethanol, into a polyurethane polymer. This resulted in a new material with both nonlinear optical and photochromic characteristics.
When a film of this polymer was illuminated with the crossed beams of an argon laser (at a wavelength of 488 nm), a surface relief grating with a regular structure was formed. This demonstrates the potential of these materials in optical data storage and other photooptical applications. The reversible transformation between two isomers with different absorption spectra is the basis for this photochromic behavior. In some cases, this transformation can be influenced by temperature as well as light. science.gov
Electrochemical Probe Applications
The electrochemical behavior of isoxazole derivatives makes them suitable for use as probes in various analytical and mechanistic studies. iapchem.org Techniques like cyclic voltammetry are employed to investigate the redox properties of these compounds at electrode surfaces. researchgate.netmdpi.com
For example, the electrochemical investigation of anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine at a gold electrode in acetonitrile (B52724) revealed a multi-step oxidation process. The study showed that the compound first loses an electron to form a radical cation, which then undergoes a rapid chemical reaction. This is followed by the loss of a second electron to form a dication, which also engages in a subsequent chemical process. Such detailed electrochemical analysis helps in understanding the reaction pathways and the stability of intermediate species, which is crucial for designing sensors and other electrochemical devices. iapchem.org The sensitivity and speed of analysis of electrochemical sensors can be enhanced by modifying electrodes with conductive materials like carbon nanotubes or metallic nanoparticles. iapchem.org
Role in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaic devices, offering advantages like low-cost manufacturing and good performance in diffuse light. d-nb.info The core of a DSSC is a photosensitive dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.govresearchgate.net
The efficiency of a DSSC is heavily dependent on the properties of the dye. Organic dyes designed with a donor-π-acceptor (D-π-A) structure are particularly effective. In this architecture, an electron-donating part of the molecule is connected to an electron-accepting part through a conjugated π-bridge. This design facilitates efficient charge separation upon light absorption.
While specific research on this compound in DSSCs is not extensively documented, the broader class of benzo[d]isoxazole and other heterocyclic derivatives are considered promising candidates for use as donors or π-spacers in organic sensitizers. rsc.orgnih.gov The design of such dyes involves tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient electron injection into the semiconductor's conduction band and effective regeneration of the dye by the electrolyte. nih.gov The benzo[d]isoxazole unit, with its tunable electronic properties through substitution, offers a versatile platform for engineering novel dyes for high-efficiency DSSCs. rsc.orgnih.gov
High Energy Material Applications
The isoxazole ring is a valuable component in the design of energetic materials due to its high positive heat of formation and the presence of nitrogen and oxygen atoms, which contribute to a favorable oxygen balance. acs.orgfrontiersin.org These characteristics are crucial for creating compounds that can release large amounts of energy upon decomposition.
Researchers have synthesized various energetic materials by incorporating the isoxazole scaffold and introducing explosophoric groups like nitro (–NO₂), azido (B1232118) (–N₃), or nitratomethyl (–CH₂–ONO₂). rsc.orgacs.org For instance, 3-methyl-4-nitro-5-(trinitromethyl) isoxazole has been reported as a promising melt-castable energetic material with high thermal stability and excellent detonation performance. acs.org Similarly, phenylene-bridged bis-isoxazole derivatives have been developed as energetic materials with good thermal stability and low sensitivity, making them potential candidates for solid propulsion systems. rsc.orgrsc.org The synthesis of these compounds often involves multi-step processes, including cycloaddition and nitration reactions, to build the energetic framework. frontiersin.orgrsc.org The resulting materials, such as 4,4′,5,5′-tetrakis(azidomethyl)-3,3′-bisisoxazole, are evaluated for their explosive properties, including sensitivity to impact and friction, and their performance is calculated using specialized codes. acs.org
Liquid Crystal Research
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The incorporation of heterocyclic rings, including isoxazole, into molecular structures is a known strategy for creating compounds with liquid crystalline (mesomorphic) properties. The rigid structure of the benzo[d]isoxazole core makes it a suitable building block for such materials.
Research has shown that 3,5-disubstituted isoxazole and isoxazoline (B3343090) derivatives can exhibit various liquid crystal phases, such as nematic (N) and smectic A (SmA) phases. The specific phase and its temperature range are influenced by the nature and length of the substituents on the heterocyclic core. For example, the introduction of alkyl or alkoxy chains of varying lengths to diarylisoxazole derivatives can induce mesomorphic behavior. While some 3,5-diarylisoxazolines with simple alkyl chains may not show liquid crystal properties, the inclusion of semi-perfluoroalkyl chains can lead to the formation of a SmA mesophase. The goal is to design molecules that self-assemble into these ordered, yet fluid, phases, which are the basis for technologies like liquid crystal displays (LCDs).
Future Directions and Emerging Research Areas for 5 Chlorobenzo D Isoxazole
Development of Novel and Efficient Synthetic Methodologies
The synthesis of isoxazole (B147169) derivatives, including those with a benzo[d]isoxazole scaffold, is a cornerstone of medicinal chemistry. nih.govnih.gov Future research is focused on creating more efficient and novel synthetic routes.
Key Developmental Areas:
Click Chemistry: The use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition, has been identified as a promising method for synthesizing novel benzisoxazole derivatives. This approach allows for the creation of complex molecules with good yields and high purity. nih.gov
One-Pot Synthesis: Researchers are exploring one-pot synthesis methods to improve efficiency and reduce waste. nih.gov For instance, a metal-free, one-pot synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloid derivatives has been developed, showcasing the potential for creating complex heterocyclic systems in a single step. nih.gov
Catalytic Intramolecular Cycloaddition: The use of hypervalent iodine species to catalyze the intramolecular oxidative cycloaddition of aldoximes presents an efficient and reliable method for synthesizing fused isoxazoles. mdpi.com This method is advantageous due to the low toxicity and environmentally benign nature of hypervalent iodine compounds. mdpi.com
Direct Functionalization: While traditional methods like 1,3-dipolar cycloaddition and condensation are well-established, direct functionalization of the isoxazole ring is an emerging area. researchgate.net Developing new methodologies for direct C-H activation and functionalization will allow for the synthesis of novel and diverse isoxazole derivatives that are not easily accessible through other routes. researchgate.net
| Synthetic Method | Key Features | Potential Advantages |
| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition. nih.gov | High yields, high purity, molecular hybridization. nih.gov |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. nih.gov | Increased efficiency, reduced waste, metal-free options. nih.gov |
| Catalytic Intramolecular Cycloaddition | Use of hypervalent iodine species. mdpi.com | Low toxicity, environmentally friendly, reliable. mdpi.com |
| Direct Functionalization | Direct C-H activation of the isoxazole ring. researchgate.net | Access to novel derivatives, increased molecular diversity. researchgate.net |
Advanced Mechanistic Studies of Biological Interactions
A deeper understanding of how 5-Chlorobenzo[d]isoxazole and its derivatives interact with biological targets at a molecular level is crucial for the development of more effective therapeutic agents.
Areas of Focus:
Enzyme and Receptor Interactions: The isoxazole ring's unique electronic properties, with two electronegative heteroatoms, enable it to form key hydrogen bonds with various enzymes and receptors. researchgate.net Advanced studies will focus on elucidating the specific binding modes and interactions with targets like xanthine (B1682287) oxidase (XO) and cyclooxygenase (COX) enzymes. nih.gov
Molecular Docking and In Silico Studies: Computational methods are increasingly being used to predict and analyze the interactions between isoxazole derivatives and their biological targets. researchgate.net These in silico studies help in understanding the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. researchgate.netnih.gov For example, molecular docking has shown that the oxygen atom of the isoxazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes. nih.gov
Structure-Activity Relationship (SAR) Analysis: SAR studies are essential for identifying the structural features that contribute to the biological activity of this compound derivatives. nih.govnih.gov By systematically modifying the substituents on the benzo[d]isoxazole core, researchers can determine the impact of these changes on potency and selectivity. nih.govnih.gov For instance, studies have shown that electron-withdrawing groups can enhance the inhibitory activity of some isoxazole derivatives. nih.gov
Exploration of New Pharmacological Targets and Therapeutic Utility
The versatile benzo[d]isoxazole scaffold serves as a building block for a wide range of potential therapeutic agents. ontosight.ai Research is actively exploring new pharmacological targets and expanding the therapeutic applications of this compound class. ontosight.ai
Emerging Therapeutic Areas:
Anticancer Agents: Isoxazole-containing compounds have shown promise as anticancer agents. nih.govresearchgate.net For example, novel isoxazole-fused quinone derivatives are being investigated as inhibitors of STAT3, a potential target in colorectal cancer. nih.gov
α-Glucosidase Inhibitors: Novel this compound derivatives have been synthesized and evaluated as α-glucosidase inhibitors, showing potential for the development of new anti-diabetic agents. nih.gov
Xanthine Oxidase (XO) Inhibitors: Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, a key enzyme in the production of uric acid, suggesting their potential use in treating gout. nih.gov
Cyclooxygenase-2 (COX-2) Inhibitors: Certain 4,5-diphenyl-4-isoxazoline derivatives have demonstrated selective inhibition of COX-2, indicating their potential as anti-inflammatory and analgesic agents. acs.org
EPAC Antagonists: Substituted 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues have been identified as antagonists of Exchange Proteins Directly Activated by cAMP (EPAC), which could be valuable for studying and potentially treating diseases involving cAMP signaling pathways. nih.gov
| Therapeutic Target | Compound Class | Potential Application |
| STAT3 | Isoxazole-fused quinones nih.gov | Colorectal Cancer nih.gov |
| α-Glucosidase | This compound derivatives nih.gov | Diabetes nih.gov |
| Xanthine Oxidase | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids nih.gov | Gout nih.gov |
| COX-2 | 4,5-Diphenyl-4-isoxazolines acs.org | Inflammation, Pain acs.org |
| EPAC | 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanides nih.gov | Diseases involving cAMP signaling nih.gov |
Integration with Green Chemistry and Sustainable Synthesis Principles
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. mdpi.comijnc.ir
Sustainable Approaches:
Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. mdpi.comresearchgate.net
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption. ijnc.irnih.gov
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste. acs.org
Catalysis: The use of catalysts, especially biocatalysts and recyclable catalysts, is a key principle of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste. nih.govacs.org
Renewable Feedstocks: There is a growing interest in using renewable resources as starting materials for chemical synthesis to reduce reliance on fossil fuels. acs.org
Expanding Applications in Materials Science and Technology
Beyond its pharmacological potential, the unique structural and electronic properties of this compound make it a candidate for applications in materials science.
Potential Material Science Applications:
Organic Electronics: The conjugated system of the benzo[d]isoxazole ring suggests potential for use in organic semiconductors, which are key components in flexible and lightweight electronic devices like organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs). researchgate.net
Advanced Polymers: The compound can serve as a monomer or a building block for the synthesis of novel polymers with tailored properties, such as enhanced thermal stability or specific electronic characteristics. smolecule.comfastercapital.com
Functional Materials: The ability to introduce various functional groups onto the benzo[d]isoxazole scaffold opens up possibilities for creating materials with specific functionalities, such as those used in sensors or other advanced technological applications. researchgate.net The design of such materials requires a deep understanding of how molecular structure influences macroscopic properties. idu.ac.id
Q & A
Q. What are the established synthetic routes for 5-Chlorobenzo[d]isoxazole, and how are reaction yields optimized?
The synthesis of this compound typically involves cyclization reactions starting from halogenated precursors. For example, 5-Chlorobenzo[c]isoxazole (structurally related) is synthesized via a multi-step process using 4-chloro-o-phenylenediamine as a starting material, achieving a 75% yield under optimized solvent conditions (PE/EtOAc = 40:1) . Yield optimization often involves adjusting solvent ratios, temperature, and catalyst selection. Computational tools like differential reaction fingerprints (DRFP) can predict yields by analyzing reaction conditions and substituent effects, though accuracy improves with larger training datasets .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For 5-Chlorobenzo[c]isoxazole, NMR (400 MHz, CDCl) shows distinct peaks at δ 9.10 (s, 1H) for the isoxazole proton and δ 7.62–7.57 (m, 2H) for aromatic protons, consistent with literature . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and crystal packing, as demonstrated in studies of isoxazole derivatives .
Q. What are the common reactivity patterns of this compound in substitution and cycloaddition reactions?
The chlorine substituent at the 5-position participates in nucleophilic aromatic substitution (SNAr) reactions, enabling functionalization with amines or thiols. Isoxazole rings also undergo [3+2] cycloadditions with nitrile oxides or azides. For instance, Schiff base intermediates derived from aromatic aldehydes can generate isoxazole N-oxide derivatives under metal-free conditions . Reaction pathways depend on electronic effects of substituents and solvent polarity .
Q. What biological activities are associated with this compound derivatives?
Isoxazole derivatives exhibit broad bioactivity, including anti-inflammatory, anticancer, and antimicrobial properties. For example, 3-phenyl-5-furan isoxazole derivatives show anti-inflammatory effects via COX-2 inhibition , while fluorophenyl-isoxazole-carboxamides demonstrate anticancer activity against HeLa and MCF-7 cell lines . The chlorine atom enhances lipophilicity, improving membrane permeability and target binding .
Advanced Research Questions
Q. How can computational models improve the design of this compound-based therapeutics?
Density Functional Theory (DFT) analyzes electronic properties and reactive sites. For 3,4-disubstituted isoxazoles, DFT calculations reveal charge distribution at the oxygen and nitrogen heteroatoms, guiding modifications to enhance antioxidant activity . Molecular docking and dynamics simulations predict binding affinities to targets like glutathione reductase (GR), where 3-(4-chlorophenyl) isoxazole exhibits uncompetitive inhibition by binding the enzyme-substrate complex .
Q. What mechanisms govern the photodissociation of this compound under vacuum ultraviolet (VUV) conditions?
VUV photoionization of isoxazole derivatives leads to double ionization, triggering two-body dissociation pathways. Studies using PEPIPICO (photoelectron photoion coincidence spectroscopy) identify fragments like and , suggesting cleavage of the N–O bond and ring-opening via conical intersections . Computational models (MP2, DFT) corroborate these pathways, highlighting the role of heteroatom positioning in stability .
Q. How do this compound derivatives interact with enzymatic targets at the molecular level?
Isoxazole derivatives inhibit enzymes like GR through distinct mechanisms. 3-(4-chlorophenyl) isoxazole binds the enzyme-substrate complex (uncompetitive inhibition), altering the active site, while non-chlorinated analogs exhibit non-competitive inhibition by inducing conformational changes . Crystallographic studies and Hirshfeld surface analysis reveal hydrophobic interactions and halogen bonding, critical for stabilizing inhibitor-enzyme complexes .
Q. What strategies address contradictions in reported reaction yields or bioactivity data for isoxazole derivatives?
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading) or biological assay protocols. Meta-analyses of synthetic routes (e.g., microwave-assisted vs. conventional heating) show yield improvements up to 20% under optimized conditions . For bioactivity, standardized assays (e.g., α-fetoprotein tests for anticancer activity) and dose-response curve normalization reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
